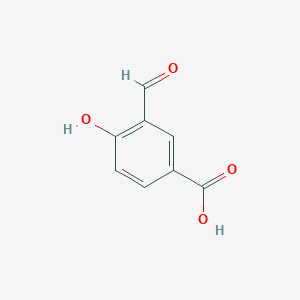

3-Formyl-4-hydroxybenzoic acid

説明

The exact mass of the compound 3-Formyl-4-hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115705. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Formyl-4-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Formyl-4-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-formyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZBZWZORYEIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90973951 | |

| Record name | 3-Formyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

584-87-2 | |

| Record name | 584-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Formyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90973951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 3-Formyl-4-hydroxybenzoic Acid from p-Hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 3-formyl-4-hydroxybenzoic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, p-hydroxybenzoic acid. This document details the primary synthetic routes, providing in-depth experimental protocols and quantitative data to support laboratory-scale preparation.

Introduction

3-Formyl-4-hydroxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its bifunctional nature, possessing both a carboxylic acid and an aldehyde group ortho to a hydroxyl group, allows for a diverse range of subsequent chemical modifications. The strategic placement of these functional groups makes it a crucial component in the construction of complex molecular architectures. This guide focuses on the direct formylation of p-hydroxybenzoic acid, exploring established methodologies for this transformation.

Synthetic Pathways for the Ortho-Formylation of p-Hydroxybenzoic Acid

The introduction of a formyl group onto an aromatic ring, known as formylation, can be achieved through several named reactions. For the ortho-formylation of p-hydroxybenzoic acid, the most relevant methods are the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, and the Duff reaction. The choice of method often depends on factors such as desired yield, regioselectivity, and tolerance of other functional groups.

The primary challenge in the formylation of p-hydroxybenzoic acid is the regioselective introduction of the formyl group at the position ortho to the hydroxyl group, which is an activating, ortho-, para-directing group. The carboxyl group, being a deactivating, meta-directing group, can also influence the position of electrophilic attack.

dot

Caption: Synthetic routes from p-hydroxybenzoic acid.

Detailed Experimental Protocols

While the direct formylation of p-hydroxybenzoic acid is less commonly reported than that of its ester derivatives, a method analogous to the Duff reaction, utilizing paraformaldehyde and magnesium chloride, has been described for the ortho-formylation of the corresponding methyl ester. This protocol can be adapted for the free acid, or the ester can be synthesized and subsequently hydrolyzed.

Synthesis of Methyl 3-Formyl-4-hydroxybenzoate from Methyl 4-Hydroxybenzoate

This procedure, adapted from patent literature, provides a route to the methyl ester of the target compound.

Reaction Scheme:

dot```dot graph experimental_workflow { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="Methyl 4-hydroxybenzoate", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="MgCl2, Triethylamine, Paraformaldehyde in Dichloromethane", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Reaction at 44°C (internal) overnight", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Acidic Work-up (HCl)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Extraction with Dichloromethane", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Methyl 3-formyl-4-hydroxybenzoate", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"];

}

Caption: Reimer-Tiemann reaction pathway.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. [1][2][3]The electrophilic species is a chloroiminium ion, which is attacked by the aromatic ring. [2]Subsequent hydrolysis of the iminium intermediate produces the aldehyde. [2] dot

Caption: Vilsmeier-Haack reaction pathway.

Duff Reaction

The Duff reaction employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, such as glycerol (B35011) and boric acid or trifluoroacetic acid. [4][5]The reaction proceeds through the formation of an iminium ion from protonated hexamine, which then acts as the electrophile. [5]This is followed by an intramolecular redox reaction and hydrolysis to yield the aldehyde. [5]The Duff reaction generally provides ortho-formylation of phenols. [4][5] dot

Caption: Duff reaction pathway.

Characterization of 3-Formyl-4-hydroxybenzoic Acid

The successful synthesis of 3-formyl-4-hydroxybenzoic acid can be confirmed by various analytical techniques.

| Property | Value |

| Molecular Formula | C₈H₆O₄ |

| Molecular Weight | 166.13 g/mol |

| Melting Point | 246-250 °C [6] |

| Appearance | Solid |

Spectroscopic Data:

-

¹H NMR: Expected signals would include aromatic protons, a carboxylic acid proton, a hydroxyl proton, and an aldehyde proton. The coupling patterns of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: Signals corresponding to the carboxylic carbon, aldehyde carbon, aromatic carbons (both substituted and unsubstituted), and the carbon bearing the hydroxyl group would be expected.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid and aldehyde, and C-H stretches of the aromatic ring and aldehyde.

Conclusion

The synthesis of 3-formyl-4-hydroxybenzoic acid from p-hydroxybenzoic acid presents a valuable transformation for medicinal and materials chemistry. While direct formylation of the free acid is challenging to find in detailed literature, the ortho-formylation of its methyl ester provides a viable and documented route. The Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions offer potential pathways for this synthesis, with the choice of method depending on the specific requirements of the researcher. Further optimization and detailed study of these reactions on p-hydroxybenzoic acid could provide more efficient and direct synthetic protocols.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 3. ijpcbs.com [ijpcbs.com]

- 4. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 5. Duff reaction - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Formyl-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-hydroxybenzoic acid, also known as 5-carboxysalicylaldehyde, is an organic compound with the molecular formula C₈H₆O₄. As a derivative of benzoic acid, it incorporates a carboxylic acid group, a hydroxyl group, and a formyl (aldehyde) group attached to the benzene (B151609) ring. This trifunctional nature makes it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry and materials science. Understanding its physicochemical properties is fundamental for its application in drug design, as these properties govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for forming various derivatives and co-crystals. This guide provides a comprehensive overview of the known physicochemical characteristics of 3-Formyl-4-hydroxybenzoic acid, details the experimental protocols for their determination, and presents logical workflows for these characterizations.

Chemical Identity and Structure

The structural arrangement of the functional groups on the aromatic ring dictates the chemical behavior and physical properties of 3-Formyl-4-hydroxybenzoic acid.

| Identifier | Value |

| IUPAC Name | 3-Formyl-4-hydroxybenzoic acid |

| Synonyms | 5-Carboxysalicylaldehyde |

| CAS Number | 584-87-2[1] |

| Molecular Formula | C₈H₆O₄[1][2] |

| Molecular Weight | 166.13 g/mol [1][2] |

| Canonical SMILES | O=Cc1cc(ccc1O)C(=O)O |

| InChI Key | NXZBZWZORYEIJL-UHFFFAOYSA-N |

| Appearance | Solid |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and biological activity. The data for 3-Formyl-4-hydroxybenzoic acid are summarized below.

| Property | Value |

| Melting Point | 246-250 °C (lit.) |

| Boiling Point | Data not available |

| pKa | Experimental data not available. The presence of both a carboxylic acid and a phenolic hydroxyl group suggests at least two dissociation constants. The carboxylic acid proton is expected to be the more acidic of the two. For comparison, the pKa of the isomeric 4-formyl-3-hydroxybenzoic acid is predicted to be 3.66±0.10. |

| Solubility | Qualitative: Soluble in chloroform (B151607) (CHCl₃), tetrahydrofuran (B95107) (THF), and dioxane. Quantitative: Data in common solvents such as water, ethanol, and DMSO is not readily available in the cited literature. |

Experimental Protocols for Physicochemical Characterization

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties.

General Workflow for Physicochemical Characterization

The initial characterization of a compound like 3-Formyl-4-hydroxybenzoic acid follows a logical progression to ascertain its identity, purity, and key physical properties.

Melting Point Determination

The melting point is a key indicator of a crystalline solid's purity.

Methodology:

-

Sample Preparation: A small amount of dry, crystalline 3-Formyl-4-hydroxybenzoic acid is finely powdered. The powder is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point (approx. 248 °C). Then, the heating rate is slowed to 1-2 °C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has turned into a clear liquid (completion of melting) are recorded. This range is reported as the melting point. A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.

Solubility Determination

Solubility data is vital for drug formulation and for designing reaction conditions.

Methodology (Shake-Flask Method):

-

Preparation: A series of vials containing a fixed volume of a selected solvent (e.g., water, ethanol, DMSO) are prepared.

-

Sample Addition: An excess amount of 3-Formyl-4-hydroxybenzoic acid is added to each vial to ensure that a saturated solution is formed.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Sample Separation: After equilibration, the solutions are allowed to stand to let the undissolved solid settle. An aliquot of the supernatant is carefully removed and filtered through a syringe filter (e.g., 0.22 µm) to remove any suspended solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

-

Data Reporting: The solubility is expressed in units such as mg/mL or mol/L at the specified temperature.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and is a critical parameter in drug development.

Methodology (Potentiometric Titration):

-

Solution Preparation: A solution of 3-Formyl-4-hydroxybenzoic acid of known concentration (e.g., 0.01 M) is prepared in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) if aqueous solubility is low. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.

-

Apparatus Setup: A calibrated pH meter with a glass electrode is used to monitor the pH of the solution. The solution is stirred continuously.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the stirred solution using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point(s) are identified from the inflection point(s) of the curve (or by analyzing the first or second derivative of the curve). The pKa value is determined from the pH at the half-equivalence point. For a polyprotic acid, multiple equivalence points and corresponding pKa values may be observed.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, the aldehyde proton, the carboxylic acid proton, and the phenolic hydroxyl proton. The aromatic protons will appear as doublets or doublets of doublets, with coupling constants characteristic of their ortho, meta, and para relationships. The aldehyde proton will be a singlet in the downfield region (around 10 ppm). The acidic protons (carboxylic and phenolic) will be broad singlets, and their chemical shifts will be concentration and solvent-dependent. Deuterium exchange with D₂O can be used to confirm these acidic proton signals.

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and aldehyde groups will be the most downfield signals (typically >160 ppm). The four substituted aromatic carbons and the two unsubstituted aromatic carbons will have characteristic chemical shifts.

Experimental Workflow for NMR Spectroscopy:

References

3-Formyl-4-hydroxybenzoic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Formyl-4-hydroxybenzoic acid, a versatile organic compound with significant potential in various research and development fields. This document consolidates key chemical data, synthesis methodologies, and an exploration of its biological activities, including its potential anticancer, photocatalytic, and antiviral properties.

Core Chemical Data

A summary of the essential chemical and physical properties of 3-Formyl-4-hydroxybenzoic acid is presented below. This data is crucial for its application in experimental settings.

| Property | Value |

| CAS Number | 584-87-2 |

| Molecular Weight | 166.13 g/mol [1] |

| Molecular Formula | C₈H₆O₄[1] |

| Physical Appearance | Solid |

| Melting Point | 246-250 °C (literature) |

Synthesis Protocols

Experimental Protocol: Synthesis of Methyl 3-formyl-4-hydroxybenzoate

This protocol is adapted from a patented method for the synthesis of a precursor to 3-cyano-4-hydroxybenzoic acid methyl ester.[2]

Materials:

-

Methyl 4-hydroxybenzoate (B8730719)

-

Magnesium chloride

-

Paraformaldehyde

-

Concentrated hydrochloric acid

-

Sodium sulfate

Procedure:

-

In a 50 L reaction vessel, combine methyl 4-hydroxybenzoate (2.5 kg, 16.4 mol), magnesium chloride (3.2 kg, 32.8 mol), triethylamine (9.3 L, 82 mol), and paraformaldehyde (3.9 kg, 131.2 mol).[2]

-

Add dichloromethane (18 L) to the mixture.[2]

-

Heat the reaction mixture in an oil bath to 60 °C (internal temperature of 44 °C) and stir overnight.[2]

-

After cooling to room temperature, slowly add 5 L of an aqueous solution of concentrated hydrochloric acid.[2]

-

Filter off any insoluble material.

-

Extract the aqueous layer four times with dichloromethane.[2]

-

Combine the organic layers and dry over sodium sulfate.

-

Filter and concentrate the solution to yield methyl 3-formyl-4-hydroxybenzoate.[2]

Biological Activities and Potential Applications

3-Formyl-4-hydroxybenzoic acid has been identified as a synthetic compound with a range of biological activities, suggesting its potential as a lead compound in drug discovery and other applications.

Anticancer Activity

3-Formyl-4-hydroxybenzoic acid has demonstrated potential anticancer activity.[1] The proposed mechanism for this activity may involve hydrogen bonding interactions and the ability to induce DNA damage in cancer cells through photolysis.[1] While specific experimental details on its anticancer effects are limited in publicly available literature, studies on the related compound 4-hydroxybenzoic acid have shown anti-proliferative effects on doxorubicin-sensitive and doxorubicin-resistant leukemia cells.[3]

Photocatalytic Activity

The compound has also been noted for its photocatalytic activity.[1] This property suggests its potential use in environmental remediation, such as the degradation of organic pollutants. The photocatalytic process typically involves the generation of reactive oxygen species upon irradiation, which then degrade target molecules.

Antiviral Potency

There is evidence suggesting the antiviral potency of 3-Formyl-4-hydroxybenzoic acid.[1] However, detailed studies on its specific antiviral mechanisms and the spectrum of viruses it may be effective against are not extensively documented. Research on the related 4-hydroxybenzoic acid has shown it to be a component of mixtures with antiviral activity against Herpes Simplex Virus 1 and 2 (HSV-1 and HSV-2), although a commercial sample of 4-HBA alone was found to be inactive against HSV-2 in one study.[4][5]

Signaling Pathway Involvement: A Look at the Analogue 4-Hydroxybenzoic Acid

While specific signaling pathways for 3-Formyl-4-hydroxybenzoic acid are not yet elucidated, research on the closely related compound, 4-hydroxybenzoic acid (4-HBA), provides valuable insights into potential mechanisms of action, particularly in bacterial systems. A recent study has detailed a 4-HBA-mediated signaling system in the pathogenic bacterium Shigella sonnei.[6]

In S. sonnei, 4-HBA acts as a signaling molecule that controls various biological functions, including virulence.[6] The biosynthesis of 4-HBA is carried out by the enzyme UbiC, a chorismate pyruvate-lyase.[6] 4-HBA then binds to the response regulator AaeR, which in turn modulates the expression of target genes involved in biofilm formation, extracellular polysaccharide (EPS) production, and overall virulence.[6] This signaling pathway also appears to play a role in interkingdom communication, as 4-HBA from S. sonnei can interfere with the morphological transition of the fungus Candida albicans.[6]

Below is a diagram illustrating this signaling pathway in Shigella sonnei.

Caption: 4-HBA signaling pathway in Shigella sonnei.

References

- 1. 3-Formyl-4-hydroxybenzoic acid | 584-87-2 | FF34543 [biosynth.com]

- 2. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 3. Protein binding of 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid to human serum albumin and their anti-proliferation on doxorubicin-sensitive and doxorubicin-resistant leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Hydroxybenzoic Acid as an Antiviral Product from Alkaline Autoxidation of Catechinic Acid: A Fact to Be Reviewed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Hydroxybenzoic Acid as an Antiviral Product from Alkaline Autoxidation of Catechinic Acid: A Fact to Be Reviewed - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A 4-Hydroxybenzoic Acid-Mediated Signaling System Controls the Physiology and Virulence of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]

Core Data Presentation: Solubility of 3-Formyl-4-hydroxybenzoic Acid

An In-depth Technical Guide to the Solubility of 3-Formyl-4-hydroxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Formyl-4-hydroxybenzoic acid (also known as 5-Carboxysalicylaldehyde) in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical formulation, and materials science. This document outlines the available solubility data, presents a detailed experimental protocol for solubility determination, and includes a workflow diagram to illustrate the experimental process.

Currently, publicly available quantitative solubility data for 3-Formyl-4-hydroxybenzoic acid in a wide range of organic solvents is limited. However, qualitative solubility information has been reported. The following table summarizes the known qualitative solubility of 3-Formyl-4-hydroxybenzoic acid. Researchers are encouraged to use the experimental protocol provided in the subsequent section to determine precise quantitative solubilities in solvents relevant to their specific applications.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Qualitative Solubility | Quantitative Solubility (g/L) | Temperature (°C) |

| Chloroform | CHCl₃ | 119.38 | 61.2 | Soluble[1] | Data not available | Not specified |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | Soluble[1] | Data not available | Not specified |

| Dioxane | C₄H₈O₂ | 88.11 | 101 | Soluble[1] | Data not available | Not specified |

Note: The lack of specific quantitative data in the literature highlights a knowledge gap. The experimental protocol detailed below provides a robust framework for generating this valuable data.

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The following protocol describes a reliable and widely used method for determining the solubility of a solid compound, such as 3-Formyl-4-hydroxybenzoic acid, in an organic solvent at a specific temperature.

Materials:

-

3-Formyl-4-hydroxybenzoic acid (analytical grade)

-

Selected organic solvent (analytical or HPLC grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Formyl-4-hydroxybenzoic acid to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess of the solid should be visible to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium. Periodically check to confirm that undissolved solid remains.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

-

Quantification of Solute Concentration:

-

Using HPLC:

-

Prepare a series of standard solutions of 3-Formyl-4-hydroxybenzoic acid of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Inject the diluted sample solution into the HPLC system and record the chromatogram.

-

Determine the concentration of 3-Formyl-4-hydroxybenzoic acid in the diluted sample by interpolating its peak area from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of 3-Formyl-4-hydroxybenzoic acid of known concentrations in the chosen solvent.

-

Determine the wavelength of maximum absorbance (λmax) for 3-Formyl-4-hydroxybenzoic acid in the solvent.

-

Generate a calibration curve by plotting the absorbance of the standard solutions at λmax against their corresponding concentrations.

-

Measure the absorbance of the diluted sample solution at λmax.

-

Determine the concentration of 3-Formyl-4-hydroxybenzoic acid in the diluted sample from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of 3-Formyl-4-hydroxybenzoic acid in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 3-Formyl-4-hydroxybenzoic acid.

Caption: Experimental workflow for determining the solubility of 3-Formyl-4-hydroxybenzoic acid.

References

Spectroscopic Profile of 3-Formyl-4-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-formyl-4-hydroxybenzoic acid (also known as 5-carboxysalicylaldehyde), a valuable building block in organic synthesis and drug discovery. Due to the limited availability of experimentally derived spectra in public databases, this document combines predicted data with established principles of spectroscopic interpretation for aromatic carboxylic acids and aldehydes. This guide aims to serve as a foundational resource for the characterization and utilization of this compound.

Compound Overview

3-Formyl-4-hydroxybenzoic acid is an organic compound with the chemical formula C₈H₆O₄ and a molecular weight of 166.13 g/mol .[1] Its structure features a benzene (B151609) ring substituted with a carboxylic acid group, a hydroxyl group, and a formyl (aldehyde) group. This trifunctional nature makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and novel materials.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) data and expected key infrared (IR) absorption bands and mass spectrometry (MS) fragments for 3-formyl-4-hydroxybenzoic acid. It is crucial to note that these are computationally predicted values and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~11.5 | Singlet | Carboxylic acid proton (-COOH) |

| ~10.3 | Singlet | Aldehyde proton (-CHO) |

| ~9.9 | Singlet | Phenolic proton (-OH) |

| ~8.2 | Doublet | Aromatic proton (H-2) |

| ~7.8 | Doublet of doublets | Aromatic proton (H-6) |

| ~7.1 | Doublet | Aromatic proton (H-5) |

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~195 | Aldehyde carbonyl carbon (-CHO) |

| ~170 | Carboxylic acid carbonyl carbon (-COOH) |

| ~165 | Aromatic carbon attached to -OH (C-4) |

| ~138 | Aromatic carbon (C-6) |

| ~132 | Aromatic carbon (C-2) |

| ~125 | Aromatic carbon attached to -COOH (C-1) |

| ~120 | Aromatic carbon attached to -CHO (C-3) |

| ~118 | Aromatic carbon (C-5) |

Note: Predicted chemical shifts are estimates.

Infrared (IR) Spectroscopy

Table 3: Expected Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3200 (broad) | O-H stretch | Phenol |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1680 | C=O stretch | Aldehyde |

| ~1600, ~1500, ~1450 | C=C stretch | Aromatic ring |

| ~2850, ~2750 | C-H stretch | Aldehyde |

Mass Spectrometry (MS)

Table 4: Expected Key Mass Fragments in Electron Ionization (EI-MS)

| m/z | Proposed Fragment | Notes |

| 166 | [M]⁺ | Molecular ion |

| 149 | [M-OH]⁺ | Loss of hydroxyl radical from the carboxylic acid |

| 138 | [M-CO]⁺ | Loss of carbon monoxide from the aldehyde |

| 121 | [M-COOH]⁺ | Loss of the carboxyl group |

| 93 | [M-COOH-CO]⁺ | Subsequent loss of carbon monoxide |

Experimental Protocols

NMR Spectroscopy

A sample of 3-formyl-4-hydroxybenzoic acid (typically 5-10 mg) would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs would be used to obtain one-dimensional spectra.

FT-IR Spectroscopy

An FT-IR spectrum could be obtained using the KBr pellet method. A small amount of the solid sample would be ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The pellet would then be placed in the sample holder of an FT-IR spectrometer and the spectrum recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

For electron ionization mass spectrometry (EI-MS), a small amount of the sample would be introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample would be vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

Workflow for Spectroscopic Characterization

The following diagram illustrates a logical workflow for the spectroscopic analysis and characterization of an organic compound like 3-formyl-4-hydroxybenzoic acid.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

The Enigmatic Potential of 3-Formyl-4-hydroxybenzoic Acid: A Technical Guide to its Putative Biological Activities

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research on 3-Formyl-4-hydroxybenzoic acid is in its nascent stages. This document summarizes the current understanding and potential biological activities, largely inferred from studies on structurally related compounds. The experimental protocols and signaling pathways described are provided as a guide for future research and are not yet validated for this specific molecule.

**Executive Summary

3-Formyl-4-hydroxybenzoic acid, a derivative of the ubiquitous natural product 4-hydroxybenzoic acid, presents an intriguing scaffold for drug discovery. While direct and extensive research on this specific compound is limited, its structural motifs—a phenolic hydroxyl group, a carboxylic acid, and an aldehyde function—suggest a high potential for a range of biological activities. This technical guide consolidates the available information, draws parallels from closely related analogs, and provides a framework for systematic investigation into its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. We present hypothesized mechanisms of action and detailed experimental protocols to facilitate further research into unlocking the therapeutic promise of this molecule.

Introduction: The Therapeutic Potential of Phenolic Acids

Phenolic acids are a diverse group of secondary metabolites in plants, recognized for their significant roles in human health and disease prevention. Their core chemical structure, featuring a phenolic ring and a carboxylic acid function, endows them with a spectrum of biological activities. 3-Formyl-4-hydroxybenzoic acid, as a member of this class, is posited to share these therapeutic potentials. This guide will explore these possibilities, drawing on the established bioactivities of its parent compound, 4-hydroxybenzoic acid, and other substituted analogs.

Putative Biological Activities and Mechanisms of Action

Anticancer Activity

While direct quantitative data for 3-Formyl-4-hydroxybenzoic acid is not yet available in peer-reviewed literature, it has been identified as a synthetic compound with potential anticancer activity. The proposed mechanism may involve the induction of DNA damage. Studies on other hydroxybenzoic acid derivatives have demonstrated anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, 3,4-dihydroxybenzoic acid (protocatechuic acid) has been shown to induce apoptosis in human gastric cancer cells through the activation of JNK/p38 MAPK signaling pathways. It is plausible that 3-Formyl-4-hydroxybenzoic acid could exert similar effects, a hypothesis that warrants experimental validation.

Table 1: Anticancer Activity of Structurally Related Hydroxybenzoic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 3,4-Dihydroxybenzoic acid | AGS (gastric adenocarcinoma) | ~1000 | (Yip et al., 2006) |

| Gallic acid (3,4,5-Trihydroxybenzoic acid) | Multiple cancer cell lines | Varies (e.g., ~30-100 µM) | (Verma et al., 2013) |

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Phenolic compounds are well-known for their anti-inflammatory properties. While direct evidence for 3-Formyl-4-hydroxybenzoic acid is lacking, its parent compound, 4-hydroxybenzoic acid, has been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome.[1] This pathway is a critical component of the innate immune system that, when activated, leads to the release of pro-inflammatory cytokines. It is hypothesized that 3-Formyl-4-hydroxybenzoic acid may also modulate this or other inflammatory pathways.

Table 2: Anti-inflammatory Activity of a Structurally Related Compound

| Compound | Assay | Inhibition (%) at 500 µg/mL | Reference |

| Unsubstituted 3-formyl, 7-flavonol | Protein Denaturation | Not specified as potent | (Karpakavalli et al., 2019)[2] |

Note: Data for a more complex, related flavonoid structure is provided for context.

Antioxidant Activity

The phenolic hydroxyl group in 3-Formyl-4-hydroxybenzoic acid suggests inherent antioxidant potential through the donation of a hydrogen atom to scavenge free radicals. The antioxidant capacity of various hydroxybenzoic acids has been well-documented. For example, the number and position of hydroxyl groups significantly influence the antioxidant activity. While no specific IC50 values for 3-Formyl-4-hydroxybenzoic acid in standard antioxidant assays like DPPH or ABTS are currently published, it is expected to exhibit radical scavenging properties.

Table 3: Antioxidant Activity of Structurally Related Hydroxybenzoic Acids

| Compound | Assay | IC50 (µM) | Reference |

| 4-Hydroxybenzoic acid | DPPH | >1000 | (Sroka & Cisowski, 2003) |

| 3,4-Dihydroxybenzoic acid | DPPH | ~15 | (Sroka & Cisowski, 2003) |

| Gallic acid | DPPH | ~5 | (Sroka & Cisowski, 2003) |

Antimicrobial Activity

Esters of 4-hydroxybenzoic acid, known as parabens, are widely used as antimicrobial preservatives.[3] The parent acid and its derivatives have also demonstrated antimicrobial effects against a range of bacteria and fungi.[3][4][5] The mechanism is thought to involve the disruption of microbial cell membranes. The presence of the formyl group in 3-Formyl-4-hydroxybenzoic acid may modulate this activity, potentially enhancing its efficacy against certain microbial strains.

Table 4: Antimicrobial Activity of 4-Hydroxybenzoic Acid

| Microorganism | MIC (µg/mL) | Reference | |---|---|---|---| | Bacillus subtilis | 160 | (Cho et al., 1998) | | Staphylococcus aureus | 160 | (Cho et al., 1998) | | Escherichia coli | >160 | (Cho et al., 1998) |

Experimental Protocols

The following are generalized protocols for the key experiments required to elucidate the biological activities of 3-Formyl-4-hydroxybenzoic acid.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 3-Formyl-4-hydroxybenzoic acid and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.[6][7][8][9][10]

Anti-inflammatory Evaluation: Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 6.4), and 2 mL of varying concentrations of 3-Formyl-4-hydroxybenzoic acid.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Heat-induced Denaturation: Heat the mixtures at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance at 660 nm.

-

Calculation: Calculate the percentage inhibition of protein denaturation.[11][12][13][14][15]

Antioxidant Capacity Determination: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

-

Sample and Standard Preparation: Prepare a stock solution of 3-Formyl-4-hydroxybenzoic acid and a standard antioxidant (e.g., ascorbic acid) in methanol.

-

Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound or standard to 100 µL of a methanolic DPPH solution (e.g., 0.1 mM).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.[16][17][18][19]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Compound Dilution: Prepare a serial two-fold dilution of 3-Formyl-4-hydroxybenzoic acid in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][2][20][21][22]

Visualization of Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways that are likely to be modulated by 3-Formyl-4-hydroxybenzoic acid, based on the activities of related phenolic compounds.

Experimental Workflow for In Vitro Bioactivity Screening

Caption: A generalized workflow for the initial in vitro screening of the biological activities of 3-Formyl-4-hydroxybenzoic acid.

Hypothesized Anticancer Signaling Pathway: JNK/p38 MAPK-Mediated Apoptosis

Caption: A putative signaling cascade for anticancer activity, involving the JNK/p38 MAPK pathway leading to apoptosis.[23][24][25][26][27]

Hypothesized Anti-inflammatory Signaling Pathway: NLRP3 Inflammasome Inhibition

Caption: A potential mechanism of anti-inflammatory action via the inhibition of the NLRP3 inflammasome complex.[28][29][30][31][32]

Conclusion and Future Directions

3-Formyl-4-hydroxybenzoic acid stands as a molecule of significant interest with a high, yet largely unexplored, therapeutic potential. Based on the established biological activities of its structural analogs, it is reasonable to hypothesize that this compound possesses anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This technical guide provides a foundational framework for initiating a comprehensive investigation into these activities.

Future research should prioritize the systematic in vitro screening of 3-Formyl-4-hydroxybenzoic acid using the protocols outlined herein to generate quantitative data on its efficacy. Positive hits should be followed by more detailed mechanistic studies, including the validation of its effects on the proposed signaling pathways. The synthesis and evaluation of derivatives could also lead to the discovery of more potent and selective agents. The scientific community is encouraged to build upon this preliminary guide to fully elucidate the biological profile of 3-Formyl-4-hydroxybenzoic acid and its potential as a lead compound in drug development.

References

- 1. Broth microdilution - Wikipedia [en.wikipedia.org]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. MTT (Assay protocol [protocols.io]

- 11. innpharmacotherapy.com [innpharmacotherapy.com]

- 12. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 13. jddtonline.info [jddtonline.info]

- 14. medwinpublishers.com [medwinpublishers.com]

- 15. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. zen-bio.com [zen-bio.com]

- 18. iomcworld.com [iomcworld.com]

- 19. m.youtube.com [m.youtube.com]

- 20. journals.asm.org [journals.asm.org]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 22. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. p38 and JNK MAPK pathways control the balance of apoptosis and autophagy in response to chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Induction of apoptosis and activation of JNK and p38 MAPK pathways in deoxynivalenol-treated cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 30. researchgate.net [researchgate.net]

- 31. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Spotlight on the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Formyl-4-hydroxybenzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-4-hydroxybenzoic acid, also known as 5-carboxysalicylaldehyde, is a versatile organic compound characterized by the presence of carboxylic acid, hydroxyl, and aldehyde functional groups on a benzene (B151609) ring. This trifunctional nature makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 3-Formyl-4-hydroxybenzoic acid, with a focus on its relevance to researchers in the life sciences. Detailed experimental protocols for its synthesis are provided, along with a summary of the biological activities of its derivatives.

Discovery and History

The specific first synthesis of 3-Formyl-4-hydroxybenzoic acid is not prominently documented in a singular discovery paper. Instead, its emergence is intrinsically linked to the development of formylation reactions for phenolic compounds in the late 19th and early 20th centuries. The two primary methods for its synthesis, the Reimer-Tiemann and Duff reactions, laid the foundational chemistry for the introduction of a formyl group onto a phenol (B47542) ring, such as that in 4-hydroxybenzoic acid.

The Reimer-Tiemann reaction , first reported by Karl Reimer and Ferdinand Tiemann in 1876, involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution.[1][2][3][4] This reaction proceeds via the formation of a dichlorocarbene (B158193) intermediate.[5]

The Duff reaction , developed by James Cooper Duff in the 1930s, utilizes hexamethylenetetramine as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid or trifluoroacetic acid.[6][7][8][9][10] This method also favors ortho-formylation of phenols.[9]

The application of these classical organic reactions to 4-hydroxybenzoic acid as a substrate would have logically led to the synthesis of 3-Formyl-4-hydroxybenzoic acid by early organic chemists exploring the reactivity of phenolic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Formyl-4-hydroxybenzoic acid is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 584-87-2 | [11] |

| Molecular Formula | C₈H₆O₄ | [11] |

| Molecular Weight | 166.13 g/mol | [11] |

| Appearance | Solid | |

| Melting Point | 246-250 °C | |

| SMILES | O=Cc1cc(ccc1O)C(=O)O | |

| InChI | InChI=1S/C8H6O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4,10H,(H,11,12) |

Synthesis of 3-Formyl-4-hydroxybenzoic Acid

The synthesis of 3-Formyl-4-hydroxybenzoic acid is typically achieved through the ortho-formylation of 4-hydroxybenzoic acid. The Reimer-Tiemann and Duff reactions are the most common methods employed. A more recent approach involves the direct formylation of the methyl ester of 4-hydroxybenzoic acid, followed by hydrolysis.

Experimental Protocols

This protocol is adapted from a patented method for the formylation of a 4-hydroxybenzoate (B8730719) derivative.[12][13]

Materials:

-

Methyl 4-hydroxybenzoate

-

Magnesium chloride

-

Paraformaldehyde

-

Concentrated hydrochloric acid

-

Sodium sulfate

Procedure:

-

To a reaction vessel, add methyl 4-hydroxybenzoate (1.0 eq), magnesium chloride (2.0 eq), triethylamine (5.0 eq), paraformaldehyde (8.0 eq), and dichloromethane.

-

Heat the mixture in an oil bath at 60 °C (internal temperature approximately 44 °C) and stir overnight.

-

Cool the reaction mixture to room temperature.

-

Slowly add a diluted aqueous solution of concentrated hydrochloric acid.

-

Filter off any insoluble material.

-

Extract the aqueous layer with dichloromethane multiple times.

-

Combine the organic layers, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-formyl-4-hydroxybenzoate.

The methyl ester can be hydrolyzed to the carboxylic acid under standard basic or acidic conditions, followed by acidification to precipitate the product.

Alternative Synthesis: The Duff Reaction

The Duff reaction offers an alternative route, although it is often associated with lower yields.[14]

General Procedure:

-

Dissolve 4-hydroxybenzoic acid in a mixture of glycerol and boric acid, or in trifluoroacetic acid.

-

Add hexamethylenetetramine to the solution.

-

Heat the mixture to reflux for several hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and add it to ice-water.

-

Acidify the mixture with dilute sulfuric acid.

-

The product can be isolated by steam distillation or extraction, followed by purification via recrystallization or column chromatography.[15]

Applications in Research and Drug Development

3-Formyl-4-hydroxybenzoic acid serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its three functional groups provide multiple points for modification, allowing for the construction of diverse chemical libraries for drug screening.

Role as a Synthetic Intermediate

The aldehyde group can undergo a variety of reactions, including reductive amination, Wittig reactions, and the formation of Schiff bases. The carboxylic acid can be converted to esters, amides, or other derivatives. The phenolic hydroxyl group can be alkylated or acylated. This versatility makes it a key building block for the synthesis of heterocyclic compounds and other scaffolds of pharmaceutical interest.

Biological Activity of Derivatives

While quantitative biological data for 3-Formyl-4-hydroxybenzoic acid itself is not widely reported, numerous derivatives have been synthesized and evaluated for their therapeutic potential. The tables below summarize the in vitro anticancer and antiviral activities of selected derivatives of salicylaldehydes and hydroxybenzoic acids.

Anticancer Activity of Selected Derivatives

| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Salicylaldehyde Benzoylhydrazones | Dimethoxy derivative 1 | HL-60 (Leukemia) | > 10 | [16] |

| Dimethoxy derivative 2 | HL-60 (Leukemia) | 0.89 | [16] | |

| Dimethoxy derivative 3 | K-562 (Leukemia) | 0.26 | [16] | |

| Dimethoxy derivative 4 | BV-173 (Leukemia) | 0.09 | [16] | |

| 5-Nitrosalicylaldehyde Hydrazones | 5-Nitrosalicylaldehyde benzoylhydrazone | - | - | [17] |

| Isatin Derivatives | Compound 2h | Jurkat (T lymphocyte) | 0.03 | [18] |

Antiviral Activity of Selected Derivatives

| Compound Class | Specific Compound/Derivative | Virus | EC₅₀ (µM) | Reference(s) |

| Flavonol Glycosides | Isoquercetin (3F) | Influenza A | 1.2 | [1] |

| Organic Acids | Chlorogenic acid (4R) | H1N1 Influenza | 44.87 | [1] |

| Chlorogenic acid (4R) | H3N2 Influenza | 62.33 | [1] | |

| Triterpenoid Derivatives | Compound 10T | HIV-1 | 0.32 | [1] |

| Compound 17T | HBV (HBeAg secretion) | 0.86 (IC₅₀) | [1] |

Conclusion

3-Formyl-4-hydroxybenzoic acid is a historically significant and synthetically useful molecule. Its preparation, rooted in the classical formylation reactions of phenols, has paved the way for its use as a versatile intermediate in medicinal chemistry and materials science. While the biological activity of the parent compound remains to be extensively explored, the potent anticancer and antiviral activities of its derivatives highlight the importance of the 5-carboxysalicylaldehyde scaffold in drug discovery. This guide provides a foundational understanding of this compound for researchers and professionals, aiming to facilitate its application in the development of novel therapeutics and functional materials.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and application of 3-Formyl-4-hydroxybenzoic acid.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 5. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 6. Duff Reaction [drugfuture.com]

- 7. 273. Reactions between hexamethylenetetramine and phenolic compounds. Part I. A new method for the preparation of 3- and 5-aldehydosalicylic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. 273. Reactions between hexamethylenetetramine and phenolic compounds. Part I. A new method for the preparation of 3- and 5-aldehydosalicylic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. Duff reaction - Wikipedia [en.wikipedia.org]

- 10. 282. Reactions between hexamethylenetetramine and phenolic compounds. Part II. Formation of phenolic aldehydes. Distinctive behaviour of p-nitrophenol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 11. biosynth.com [biosynth.com]

- 12. WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester - Google Patents [patents.google.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. thescholarship.ecu.edu [thescholarship.ecu.edu]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. mdpi.com [mdpi.com]

- 17. CLXXII.—The solubilities of nitrophenols in aqueous ethyl-alcoholic solutions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis routes of 4-Formyl-3-hydroxybenzoic acid [benchchem.com]

3-Formyl-4-hydroxybenzoic Acid: A Versatile Synthetic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-4-hydroxybenzoic acid, a multifunctional aromatic compound, has emerged as a valuable and versatile building block in synthetic organic chemistry. Its unique trifunctional nature, featuring a carboxylic acid, a hydroxyl group, and an aldehyde moiety on a benzene (B151609) ring, provides a rich platform for the construction of a diverse array of complex molecules. This technical guide delves into the synthesis, chemical properties, and extensive applications of 3-formyl-4-hydroxybenzoic acid, with a particular focus on its role in the development of novel therapeutic agents and advanced polymeric materials. Detailed experimental protocols for its synthesis and derivatization are provided, alongside a comprehensive summary of the biological activities and physicochemical properties of its derivatives. This document aims to serve as a core resource for researchers and professionals in the fields of medicinal chemistry, materials science, and organic synthesis.

Introduction

3-Formyl-4-hydroxybenzoic acid (also known as 5-carboxysalicylaldehyde) is a key intermediate in organic synthesis. The strategic placement of its functional groups allows for selective and sequential reactions, making it an ideal starting material for the synthesis of a wide range of heterocyclic compounds, Schiff bases, metal complexes, and polymers. The inherent biological relevance of the salicylaldehyde (B1680747) and benzoic acid motifs further enhances its appeal in medicinal chemistry, with derivatives exhibiting promising anticancer, antimicrobial, and antiviral activities. In materials science, its rigid aromatic structure and reactive functionalities are exploited in the synthesis of high-performance polymers, including liquid crystalline polyesters.

Physicochemical Properties

A clear understanding of the physicochemical properties of 3-formyl-4-hydroxybenzoic acid is essential for its effective use in synthesis. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 584-87-2 | [1] |

| Molecular Formula | C₈H₆O₄ | [1] |

| Molecular Weight | 166.13 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 246-250 °C (lit.) | |

| SMILES | O=Cc1cc(ccc1O)C(=O)O | |

| InChI | InChI=1S/C8H6O4/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-4,10H,(H,11,12) |

Synthesis of 3-Formyl-4-hydroxybenzoic Acid

The synthesis of 3-formyl-4-hydroxybenzoic acid is primarily achieved through the ortho-formylation of 4-hydroxybenzoic acid. Two classical methods, the Reimer-Tiemann reaction and the Duff reaction, are commonly employed for this transformation.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution.[2][3][4][5][6] The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate.

Reaction Scheme:

Figure 1: Reimer-Tiemann formylation of 4-hydroxybenzoic acid.

Experimental Protocol:

A detailed experimental protocol for the Reimer-Tiemann formylation of 4-hydroxybenzoic acid is as follows:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-hydroxybenzoic acid (1 equivalent) in an aqueous solution of sodium hydroxide (B78521) (excess).

-

Addition of Chloroform: Heat the mixture to 60-70 °C with vigorous stirring. Add chloroform (excess) dropwise to the reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.[2]

-

Reaction Completion and Workup: After the addition is complete, continue stirring at the same temperature for several hours until the reaction is complete (monitored by TLC).

-

Isolation of the Product: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the product. The crude product can be collected by filtration.

-

Purification: The crude 3-formyl-4-hydroxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid or trifluoroacetic acid.[7][8][9] This method is often preferred for its milder conditions compared to the Reimer-Tiemann reaction.

Reaction Scheme:

Figure 2: Duff reaction for the formylation of 4-hydroxybenzoic acid.

Experimental Protocol:

A general procedure for the Duff reaction on a phenolic substrate is as follows:[7]

-

Reaction Setup: In a round-bottom flask, dissolve the phenol (B47542) (e.g., 2,6-di-tert-butylphenol) in an acidic solvent such as trifluoroacetic acid.[7]

-

Reagent Addition: Add hexamethylenetetramine to the solution.[7]

-

Reflux: Heat the mixture to reflux for several hours.[7]

-

Workup and Hydrolysis: After cooling, the reaction mixture is concentrated. The residue is then treated with ice-water and stirred. The mixture is made basic and extracted with an organic solvent. The intermediate imine is then hydrolyzed by adding aqueous acid and heating.[7]

-

Purification: The final product is isolated by extraction and purified by chromatography or recrystallization.[7]

Applications as a Synthetic Building Block

The trifunctional nature of 3-formyl-4-hydroxybenzoic acid makes it an exceptionally useful building block for a variety of applications, particularly in medicinal chemistry and polymer science.

Medicinal Chemistry Applications

Derivatives of 3-formyl-4-hydroxybenzoic acid, especially Schiff bases and their metal complexes, have shown a wide range of biological activities.

Workflow for the Synthesis of Bioactive Derivatives:

Figure 3: General workflow for synthesizing and screening bioactive derivatives.

Schiff bases derived from salicylaldehyde analogues are known to possess significant anticancer properties. While specific IC₅₀ values for derivatives of 3-formyl-4-hydroxybenzoic acid are not extensively reported, related structures show promising activity. For instance, certain Schiff bases have demonstrated cytotoxicity against HeLa and MCF-7 cancer cell lines with IC₅₀ values in the micromolar range.[10] Some copper (II) and zinc (II) complexes of water-soluble Schiff bases have shown IC₅₀ values of 12 µM and 80 µM, respectively, against A549 lung cancer cells.[1]

Table 1: Anticancer Activity of Related Schiff Base Derivatives

| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |

| Schiff Base L5 | HeLa, MCF-7 | Micromolar range | [10] |

| Copper (II) Schiff Base Complex | A549 | 12 | [1] |

| Zinc (II) Schiff Base Complex | A549 | 80 | [1] |

Schiff bases and their metal complexes derived from hydroxybenzoic acids are well-documented for their antimicrobial properties.[11] The chelation of the Schiff base with metal ions often enhances its biological activity.[12] The mechanism of action is believed to involve the disruption of cellular processes in microorganisms.

Table 2: Antimicrobial Activity of Related Schiff Base Metal Complexes

| Organism | Zone of Inhibition (mm) or MIC (µg/mL) | Reference |

| Staphylococcus aureus | Variable | [12][13] |

| Escherichia coli | Variable | [12][13] |

| Pseudomonas aeruginosa | Variable | [12][13] |

| Candida albicans | Variable | [12][14] |

Note: Specific MIC values for derivatives of 3-formyl-4-hydroxybenzoic acid are not detailed in the provided search results, but the general class of compounds shows significant activity.

Schiff bases are also being investigated for their potential as antiviral agents.[11] The imine group is a key pharmacophore that can be tailored to interact with viral targets.

Polymer Science Applications

The rigid structure and reactive functional groups of 3-formyl-4-hydroxybenzoic acid make it a suitable monomer for the synthesis of high-performance polymers, such as aromatic polyesters.[15][16][17][18][19] These polymers often exhibit excellent thermal stability and liquid crystalline properties.

General Polymerization Scheme:

Figure 4: Polycondensation reaction to form aromatic polyesters.

Wholly aromatic polyesters synthesized from hydroxybenzoic acid derivatives are known for their high thermal stability, with decomposition temperatures often exceeding 450 °C.[15] The incorporation of monomers like 3-formyl-4-hydroxybenzoic acid can influence the polymer's properties, such as its glass transition temperature (Tg) and solubility.

Table 3: Thermal Properties of Related Aromatic Copolyesters

| Polymer Composition | Glass Transition Temperature (Tg) | Decomposition Temperature (TGA) | Reference |

| Copolyesters with 3HBCA and 3HBA | Increases with 3HBCA content (up to 190 °C) | > 450 °C | [15] |

Spectroscopic Characterization

The structure of 3-formyl-4-hydroxybenzoic acid and its derivatives can be unequivocally confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the aldehyde proton (typically around 9-10 ppm), the hydroxyl proton, and the carboxylic acid proton (often a broad singlet at high chemical shift).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbons of the aldehyde and carboxylic acid, as well as for the aromatic carbons.

-

FT-IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the aldehyde and carboxylic acid, and C-H and C=C stretching of the aromatic ring.

-

Mass Spectrometry: Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming its structure.

Conclusion

3-Formyl-4-hydroxybenzoic acid is a highly valuable and versatile synthetic building block with significant potential in both medicinal chemistry and materials science. Its trifunctional nature allows for the creation of a vast library of derivatives with a wide range of biological activities and material properties. The synthetic routes to this compound are well-established, and its reactivity is well-understood, making it an accessible and powerful tool for researchers. Further exploration of the biological activities of its derivatives, particularly in targeting specific enzymes and signaling pathways, is a promising area for future research. Similarly, the systematic investigation of its incorporation into novel polymeric structures will likely lead to the development of new high-performance materials. This technical guide provides a solid foundation for scientists and researchers to harness the full potential of this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 5. Reimer-Tiemann Reaction | JEE Chemistry | JEE Main | JEE Advanced [unacademy.com]

- 6. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]

- 7. benchchem.com [benchchem.com]

- 8. Duff reaction - Wikipedia [en.wikipedia.org]

- 9. scholarworks.uni.edu [scholarworks.uni.edu]

- 10. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [rjraap.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. ajol.info [ajol.info]

- 14. Synthesis, characterization and Antimicrobial activity of Schiff base ligand and Metal complexes | Indian Journal of Chemistry (IJC) [or.niscpr.res.in]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and characterization of fully aromatic thermotropic liquid-crystalline copolyesters containing m-hydroxybenzoic acid units [open.metu.edu.tr]

- 18. Fully Aromatic Thermotropic Copolyesters Based on Vanillic, Hydroxybenzoic, and Hydroxybiphenylcarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Comprehensive Guide to the Theoretical and Spectroscopic Analysis of 3-Formyl-4-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational approaches used to elucidate the molecular structure, vibrational properties, and electronic characteristics of 3-Formyl-4-hydroxybenzoic acid. By integrating quantum chemical calculations with spectroscopic data, a detailed understanding of the molecule's behavior can be achieved, offering critical insights for applications in medicinal chemistry and material science.

Computational and Experimental Methodologies

A combined approach of theoretical calculations and experimental spectroscopy is essential for a thorough structural analysis. Theoretical models, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the molecule's geometry and electronic properties in the gaseous phase. These calculated results are then validated and refined by comparison with experimental data from techniques like FT-IR, FT-Raman, and UV-Vis spectroscopy, which describe the molecule's behavior in the solid phase or in solution.

Theoretical Calculation Protocol

Quantum chemical calculations are typically performed using software packages like Gaussian. The protocol involves an initial geometry optimization of the molecule. A widely used and reliable method for this purpose is the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) level of theory combined with a high-level basis set such as 6-311++G(d,p). This combination provides a robust balance between accuracy and computational cost for organic molecules.

Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also yield theoretical vibrational frequencies (FT-IR and Raman), which can be compared with experimental spectra. To account for systematic errors arising from electron correlation and basis set limitations, these calculated frequencies are often scaled using a suitable scaling factor.

Experimental Spectroscopy Protocols

-

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of solid 3-Formyl-4-hydroxybenzoic acid is typically recorded using the KBr pellet technique. A small amount of the sample is mixed with potassium bromide powder and pressed into a thin, transparent pellet. The spectrum is then recorded over a range of 4000–400 cm⁻¹.

-

Fourier Transform (FT) Raman Spectroscopy: The FT-Raman spectrum is obtained using a spectrometer equipped with a near-infrared laser source, such as a Nd:YAG laser operating at 1064 nm, to minimize fluorescence. The spectrum is also recorded in the 4000–100 cm⁻¹ range.

-

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., ethanol, methanol) and measuring the absorbance in the 200–800 nm range using a double-beam spectrophotometer.

Caption: Workflow for theoretical calculations on molecular structure and properties.

Molecular Geometry and Structural Analysis

The optimized molecular structure of 3-Formyl-4-hydroxybenzoic acid reveals key structural features, including the presence of a strong intramolecular hydrogen bond between the hydroxyl group (-OH) and the adjacent formyl group (-CHO). This interaction is crucial for the molecule's conformational stability.[1] The planarity of the benzene (B151609) ring is slightly distorted due to the steric effects of the substituent groups.

Below is the standard atom numbering scheme for 3-Formyl-4-hydroxybenzoic acid used for assigning structural and spectral data.

References

The Elusive Natural Presence of 3-Formyl-4-hydroxybenzoic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Formyl-4-hydroxybenzoic acid is a phenolic compound of interest due to its structural relation to a class of widely distributed and biologically active natural products. While this specific derivative is not commonly reported from natural sources, its molecular architecture suggests a close biosynthetic relationship with protocatechuic acid (3,4-dihydroxybenzoic acid) and protocatechuic aldehyde (3,4-dihydroxybenzaldehyde). These related compounds are ubiquitously found in the plant and fungal kingdoms and are recognized for their antioxidant, anti-inflammatory, and other health-promoting properties.

This technical guide provides a comprehensive overview of the natural occurrence of compounds closely related to 3-Formyl-4-hydroxybenzoic acid, their biosynthetic pathways, and the analytical methodologies for their study. The information presented is intended to serve as a valuable resource for researchers investigating this class of molecules for potential applications in drug development and other scientific disciplines.

Natural Occurrence of Structurally Related Derivatives